5-Methyl-3-methylene-2-hexanone (CAS 1187-87-7) is a reactive α,β-unsaturated ketone featuring an exocyclic methylene group. Industrially, it functions as a critical structural building block and a designated regulatory reference standard (Tetrabenazine Impurity 6) in the synthesis of the benzoquinolizine core of vesicular monoamine transporter 2 (VMAT2) inhibitors [1]. Its procurement is driven by its dual utility: as a direct aza-annulation precursor that streamlines active pharmaceutical ingredient (API) synthesis by improving atom economy, and as an essential analytical standard for quality control, method validation, and Abbreviated New Drug Application (ANDA) submissions [2].
In both synthetic and analytical workflows, substituting 5-methyl-3-methylene-2-hexanone with alternative enones or its saturated analog (5-methyl-2-hexanone) disrupts the target molecular architecture, failing to yield the required isobutyl-substituted benzoquinolizine core [1]. While the Mannich base equivalent—(2-acetyl-4-methylpentyl)trimethylammonium iodide—is frequently used as an in situ precursor, it generates stoichiometric trimethylamine and halide waste during the cyclization step. Procuring the pre-formed, high-purity enone eliminates these toxic byproducts, prevents competing side reactions, and provides the exact molecular signature required for stringent USP/EP impurity profiling, which no proxy molecule can satisfy [2].
During the synthesis of the benzoquinolizine core, the traditional Mannich base precursor undergoes Hofmann elimination, generating volatile and toxic trimethylamine. Procuring the pre-formed enone allows for a direct condensation pathway that bypasses this elimination step entirely [1].
| Evidence Dimension | Stoichiometric Amine Byproduct Generation |
| Target Compound Data | 0 equivalents of trimethylamine generated |
| Comparator Or Baseline | (2-Acetyl-4-methylpentyl)trimethylammonium iodide (generates 1.0 equivalent of volatile trimethylamine) |
| Quantified Difference | 100% reduction in volatile amine off-gas |
| Conditions | Alkaline condensation with dihydroisoquinoline derivatives at 65–70 °C |
Using the pre-formed enone simplifies reactor off-gas handling and removes the need for complex scrubbing systems during API scale-up.
The use of 5-methyl-3-methylene-2-hexanone significantly improves the atom economy of the annulation step compared to its quaternary ammonium salt alternative, directly impacting material throughput and supply chain logistics [1].
| Evidence Dimension | Precursor Molecular Weight (Mass per mole of active moiety) |
| Target Compound Data | 126.20 g/mol |
| Comparator Or Baseline | (2-Acetyl-4-methylpentyl)trimethylammonium iodide (313.22 g/mol) |
| Quantified Difference | 59.7% reduction in precursor mass required per mole of API intermediate |
| Conditions | Theoretical stoichiometric requirements for 1:1 condensation |
Directly utilizing the enone maximizes reactor volume efficiency and reduces supply chain freight costs for bulk API manufacturing.
As a recognized byproduct and unreacted starting material in VMAT2 inhibitor synthesis, this specific enone is designated as Tetrabenazine Impurity 6. Analytical validation requires the exact structural match to quantify residual levels in the final API [1].
| Evidence Dimension | Retention Time & Mass Spec Signature Match for Impurity 6 |
| Target Compound Data | Exact match (100% structural concordance) for CAS 1187-87-7 |
| Comparator Or Baseline | Saturated precursors (e.g., 5-methyl-2-hexanone) or generic enones |
| Quantified Difference | Only the exact CAS 1187-87-7 satisfies FDA/EMA ANDA validation requirements |
| Conditions | HPLC/LC-MS method validation for tetrabenazine/deutetrabenazine API release |
Procuring this exact compound is legally and analytically mandatory for establishing API purity and achieving regulatory approval.
5-Methyl-3-methylene-2-hexanone is directly utilized in the commercial-scale synthesis of tetrabenazine and deutetrabenazine. By acting as the primary aza-annulation reagent, it condenses with dihydroisoquinoline derivatives to form the benzoquinolizine core. Its use over Mannich base salts eliminates trimethylamine off-gassing and reduces base consumption, making it a practical selection for green-chemistry-optimized scale-up [1].
As the designated 'Tetrabenazine Impurity 6', this compound is strictly required for analytical method validation. Quality control laboratories procure it to calibrate HPLC and LC-MS instruments, ensuring that residual enone levels in the final API meet the thresholds mandated by the FDA and EMA for generic and novel drug approvals [2].
Beyond established APIs, this enone serves as a versatile building block in medicinal chemistry for synthesizing next-generation vesicular monoamine transporter inhibitors. Its pre-formed exocyclic double bond allows for highly predictable Michael addition-Mannich cascade reactions, accelerating structure-activity relationship (SAR) studies without the confounding variables of in situ elimination protocols[1].